

Comparative analysis of the (R)- and (S)enantiomers of 4-(2-aminopropyl)phenol

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Compound of Interest

Compound Name: 4-[(2R)-2-aminopropyl]phenol

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Comparative Analysis of (R)- and (S)enantiomers of 4-(2-aminopropyl)phenol

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-aminopropyl)phenol, also known as p-hydroxyamphetamine or α -methyltyramine, is a sympathomimetic amine and a major metabolite of amphetamine.[1][2][3] As a chiral molecule, it exists as two distinct enantiomers: (R)-4-(2-aminopropyl)phenol and (S)-4-(2-aminopropyl)phenol. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, including variations in receptor binding, efficacy, and metabolic profiles.[4] This guide provides a comparative analysis of the (R)- and (S)-enantiomers of 4-(2-aminopropyl)phenol, summarizing the available physicochemical data, and discussing their potential pharmacological differences based on related compounds. While direct comparative studies on the individual enantiomers are limited, this guide aims to provide a comprehensive overview for research and drug development purposes.

Physicochemical Properties

The fundamental physicochemical properties of the enantiomers of 4-(2-aminopropyl)phenol are identical, as is characteristic of enantiomeric pairs. However, they differ in their interaction with plane-polarized light.



Property	(R)-4-(2- aminopropyl)pheno I	(S)-4-(2- aminopropyl)pheno I	Racemic 4-(2- aminopropyl)pheno I
Molecular Formula	C ₉ H ₁₃ NO	C ₉ H ₁₃ NO	C ₉ H ₁₃ NO
Molecular Weight	151.21 g/mol	151.21 g/mol	151.21 g/mol
CAS Number	1518-89-4	1693-66-9	103-86-6
Melting Point	110.5-111.5 °C (for the (-)-enantiomer)[2]	Not explicitly found	125-126 °C
Optical Rotation	[α]D ¹⁷ -52.0° (c=1, EtOH) (for the (-)- enantiomer)[2]	Not explicitly found	0°

Pharmacological Profile: A Comparative Overview

Direct, head-to-head comparative studies detailing the receptor binding affinities (Ki) and functional activities (EC50) of the individual (R)- and (S)-enantiomers of 4-(2-aminopropyl)phenol are not readily available in the public domain. However, based on the pharmacology of the racemic mixture and stereoselectivity observed in related amphetamine compounds, we can infer potential differences in their interactions with key biological targets. 4-hydroxyamphetamine is known to be an agonist of the trace amine-associated receptor 1 (TAAR1) and acts as a releasing agent for norepinephrine and serotonin.[1][5]

Adrenergic, Dopaminergic, and Serotonergic Systems

The parent compound, amphetamine, demonstrates stereoselectivity in its interaction with monoamine systems. The dextrorotatory (S)-isomer of amphetamine is a more potent central nervous system stimulant than the levorotatory (R)-isomer, primarily due to its stronger effects on the dopaminergic system.[6] Conversely, the (R)-isomer can have more pronounced effects on the peripheral nervous system. Given that 4-(2-aminopropyl)phenol is a metabolite of amphetamine, it is plausible that its enantiomers also exhibit differential activity at adrenergic, dopaminergic, and serotonergic receptors and transporters.



It is hypothesized that one enantiomer may show a higher affinity and/or efficacy for norepinephrine transporters, leading to more potent sympathomimetic effects, while the other may have a greater impact on serotonin release. For instance, studies on amphetamine have shown that the d-isomer is two to three times more potent than the l-isomer in causing serotonin-mediated behavioral syndromes in rats.[7]

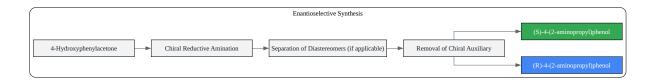
Trace Amine-Associated Receptor 1 (TAAR1)

Racemic 4-hydroxyamphetamine is an agonist of the trace amine-associated receptor 1 (TAAR1), with a reported EC50 of approximately 0.2 μ M in HEK293 cells expressing rat TAAR1.[5] Importantly, TAAR1 displays species-dependent stereoselectivity for parahydroxyamphetamine, suggesting that the (R)- and (S)-enantiomers likely have different potencies at this receptor in humans.[8]

Experimental Protocols Enantioselective Synthesis

The synthesis of enantiomerically pure (R)- and (S)-4-(2-aminopropyl)phenol can be achieved through various stereoselective synthetic routes. A common approach involves the use of chiral auxiliaries or catalysts to control the stereochemistry of the key bond-forming reactions. Alternatively, resolution of the racemic mixture can be performed. One documented method for the purification of the (R)-(-)-enantiomer involves crystallization from ethanol or benzene.[2]

A general synthetic workflow for obtaining the individual enantiomers is outlined below:



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Caption: General workflow for the enantioselective synthesis of (R)- and (S)-4-(2-aminopropyl)phenol.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

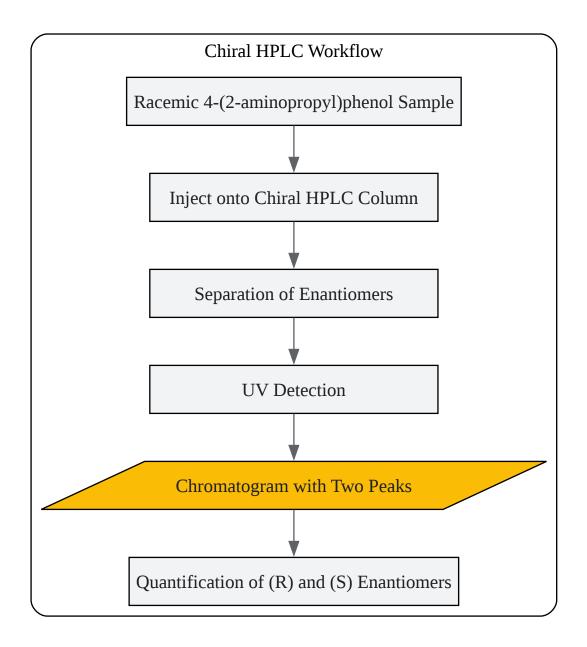
The separation and quantification of the (R)- and (S)-enantiomers of 4-(2-aminopropyl)phenol are crucial for their individual study. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose.[9] While a specific, validated protocol for 4-(2-aminopropyl)phenol is not detailed in the readily available literature, methods for the chiral separation of amphetamine and its metabolites can be adapted.

Example Protocol (Adapted from Amphetamine Separation):[10]

- Column: Chiral stationary phase column, such as one based on cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® AD-H).
- Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., ethanol or isopropanol) with a basic additive (e.g., 0.1% diethylamine) to improve peak shape for the basic amine.
- Flow Rate: Typically 0.5 1.5 mL/min.
- Detection: UV detection at a wavelength where the compound absorbs (e.g., ~220 nm or ~275 nm).
- Temperature: Controlled column temperature (e.g., 25 °C) to ensure reproducibility.

Experimental Workflow for Chiral HPLC Analysis:





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Caption: Workflow for the chiral separation and quantification of 4-(2-aminopropyl)phenol enantiomers by HPLC.

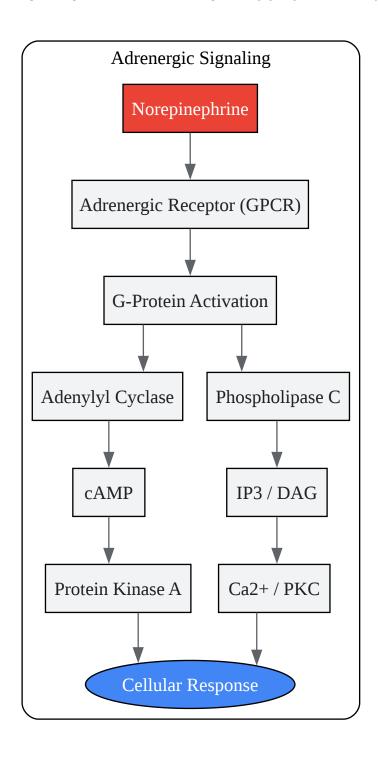
Signaling Pathways

The pharmacological effects of 4-(2-aminopropyl)phenol enantiomers are likely mediated through the modulation of adrenergic, dopaminergic, and serotonergic signaling pathways. As releasing agents, they would increase the synaptic concentrations of these neurotransmitters, leading to the activation of their respective G-protein coupled receptors (GPCRs).



Adrenergic Signaling

Increased norepinephrine levels would lead to the activation of α - and β -adrenergic receptors, triggering downstream signaling cascades involving adenylyl cyclase and phospholipase C.



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Caption: Simplified overview of adrenergic signaling pathways.

Dopaminergic and Serotonergic Signaling

Similarly, elevated levels of dopamine and serotonin would activate their respective receptor subtypes, leading to a cascade of intracellular events that modulate neuronal activity and behavior. The specific downstream effects would depend on the receptor subtype activated (e.g., D1-like vs. D2-like dopamine receptors; various 5-HT receptor families).

Conclusion and Future Directions

The (R)- and (S)-enantiomers of 4-(2-aminopropyl)phenol represent distinct chemical entities with the potential for different pharmacological profiles. While direct comparative data is currently lacking, the known stereoselectivity of related amphetamine compounds suggests that significant differences in their interactions with adrenergic, dopaminergic, serotonergic, and TAAR1 systems are likely. Further research is warranted to elucidate the specific receptor binding affinities and functional activities of each enantiomer. Such studies would require the synthesis or chiral separation of the individual isomers, followed by comprehensive in vitro and in vivo pharmacological characterization. This knowledge will be critical for understanding their respective therapeutic potentials and toxicological profiles, and for guiding future drug development efforts in this chemical space.

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References

- 1. 4-Hydroxyamphetamine Wikipedia [en.wikipedia.org]
- 2. 4-(2-aminopropyl)phenol | 103-86-6 [chemicalbook.com]
- 3. Hydroxyamfetamine | C9H13NO | CID 3651 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. p-Hydroxymethamphetamine enantiomer pharmacokinetics and metabolism in rats: absence of N-demethylation PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]



- 6. Amphetamine Wikipedia [en.wikipedia.org]
- 7. Relative potency of amphetamine isomers in causing the serotonin behavioral syndrome in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
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